三臭化ルテチウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

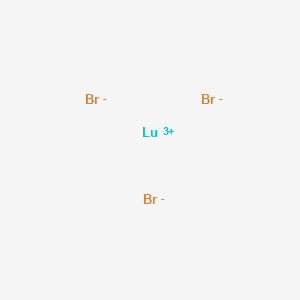

Lutetium tribromide is a chemical compound composed of one lutetium atom and three bromine atoms. It is represented by the chemical formula LuBr₃. This compound is part of the lanthanide series and is known for its unique properties and applications in various scientific fields. At room temperature, lutetium tribromide appears as a white, crystalline powder and is hygroscopic, meaning it readily absorbs moisture from the air .

科学的研究の応用

Lutetium tribromide has several applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a reagent in various chemical reactions.

Biology: Lutetium tribromide is utilized in the study of biological systems, particularly in the development of radiopharmaceuticals for imaging and therapy.

Medicine: Lutetium-based compounds, including lutetium tribromide, are used in targeted radiotherapy for the treatment of certain types of cancer. .

Industry: Lutetium tribromide is employed in the production of specialized materials and as a catalyst in various industrial processes.

作用機序

Target of Action

Lutetium tribromide, also known as lutetium(3+);tribromide, is a compound that primarily targets somatostatin receptors (SSTRs) . These receptors are inhibitory G-protein coupled receptors that are ubiquitously expressed in normal and cancer cells . The natural ligand of SSTRs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

Lutetium tribromide operates on the principle of targeted radiation therapy . At the cellular level, its mechanism of action involves several key steps that allow it to selectively target and destroy cancer cells while minimizing harm to normal tissues . Lutetium tribromide can be synthesized through the following reaction :

2 Lu (s) + 3 Br2 (g) → 2 LuBr3 (s) If burned, lutetium(III) bromide may produce hydrogen bromide and metal oxide fumes .

Biochemical Pathways

The biochemical pathways affected by lutetium tribromide are primarily those involving the somatostatin receptors . The compound binds to these receptors, leading to internalization of the receptor-ligand complex . This results in the delivery of beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells .

Pharmacokinetics

The pharmacokinetics of lutetium tribromide involve a multi-exponential decline with an average elimination half-life of 0.30 to 0.33 hours . Systemic exposure increases with the dose, and renal excretion is the major elimination route . Tissue distribution of lutetium tribromide is most substantial in kidneys, followed by the prostate .

Result of Action

The result of lutetium tribromide’s action is the targeted destruction of SSTR-positive cells, including tumor cells . The compound delivers radiation that causes damage to the SSTR-positive cells and nearby cells . This results in a reduction in tumor size and potentially the alleviation of symptoms associated with the tumor.

Action Environment

The action of lutetium tribromide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and action within the body . An experiment showed that the solubility of LuBr3 in tetrahydrofuran at 21-23 °C was 0.30 g per 100 ml of solution . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the body.

生化学分析

Biochemical Properties

Lutetium, as a radiopharmaceutical, has been found to interact with specific physiological processes within the body

Cellular Effects

Lutetium-based compounds have been shown to deliver targeted radiation to diseased cells, helping to destroy or diminish them while minimizing damage to surrounding healthy tissue

Molecular Mechanism

Lutetium-based compounds are known to bind to specific receptors expressed by the tumor, allowing them to deliver targeted radiation

Temporal Effects in Laboratory Settings

Studies on lutetium-based compounds have shown that they can have both acute and chronic effects on cells

Dosage Effects in Animal Models

Studies on lutetium-based compounds have shown that they can have varying effects at different dosages

Metabolic Pathways

Studies on lutetium-based compounds have shown that they can be involved in various metabolic pathways

Transport and Distribution

Lutetium-based compounds have been shown to have specific transport and distribution patterns within cells and tissues

Subcellular Localization

Studies on lutetium-based compounds have shown that they can have specific subcellular localizations

準備方法

Synthetic Routes and Reaction Conditions: Lutetium tribromide can be synthesized through the direct reaction of lutetium metal with bromine gas. The reaction is as follows: [ 2 \text{Lu (s)} + 3 \text{Br}_2 \text{(g)} \rightarrow 2 \text{LuBr}_3 \text{(s)} ] This reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, lutetium tribromide can be produced by reacting lutetium oxide with hydrobromic acid. The reaction is carried out under controlled conditions to obtain high-purity lutetium tribromide. The process involves dissolving lutetium oxide in hydrobromic acid, followed by evaporation and crystallization to isolate the product.

化学反応の分析

Types of Reactions: Lutetium tribromide undergoes various chemical reactions, including:

Oxidation: When exposed to strong oxidizing agents, lutetium tribromide can be oxidized to form lutetium oxide and bromine gas.

Reduction: It can be reduced by strong reducing agents to form lutetium metal and bromine gas.

Substitution: Lutetium tribromide can participate in halide exchange reactions, where the bromine atoms are replaced by other halogens such as chlorine or iodine.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Strong reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen exchange reactions typically involve the use of halogen gases or halide salts under controlled conditions.

Major Products Formed:

Oxidation: Lutetium oxide (Lu₂O₃) and bromine gas (Br₂).

Reduction: Lutetium metal (Lu) and bromine gas (Br₂).

Substitution: Lutetium trichloride (LuCl₃) or lutetium triiodide (LuI₃), depending on the halogen used.

類似化合物との比較

Lutetium tribromide can be compared with other lanthanide halides, such as:

- Lutetium trichloride (LuCl₃)

- Lutetium triiodide (LuI₃)

- Ytterbium tribromide (YbBr₃)

- Erbium tribromide (ErBr₃)

Uniqueness: Lutetium tribromide is unique due to its specific applications in radiopharmaceuticals and its role in targeted cancer therapy. Its ability to form stable complexes with various ligands makes it a valuable compound in both research and medical applications. Additionally, the high atomic number of lutetium contributes to its effectiveness in radiotherapy compared to other lanthanide halides .

特性

CAS番号 |

14456-53-2 |

|---|---|

分子式 |

Br3Lu |

分子量 |

414.68 g/mol |

IUPAC名 |

tribromolutetium |

InChI |

InChI=1S/3BrH.Lu/h3*1H;/q;;;+3/p-3 |

InChIキー |

DWHGOINJUKABSY-UHFFFAOYSA-K |

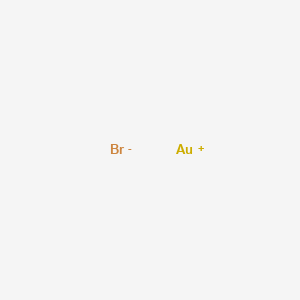

SMILES |

[Br-].[Br-].[Br-].[Lu+3] |

正規SMILES |

Br[Lu](Br)Br |

| 14456-53-2 | |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Q1: What is the molecular structure of Lutetium tribromide?

A1: Lutetium tribromide (LuBr3) possesses a monomeric, pyramidal structure in the gaseous phase. This structural information was determined through simultaneous electron diffraction and mass spectrometry experiments [].

Q2: How does Lutetium tribromide behave at high temperatures?

A2: Research indicates that Lutetium tribromide sublimates at high temperatures. Mass spectrometry studies, conducted under both Knudsen and Langmuir conditions, have provided valuable insights into the sublimation process of this compound [, ].

Q3: Are there any known byproducts formed during the synthesis of Lutetium tribromide?

A3: Interestingly, Lutetium oxide bromide (LuOBr) has been identified as a byproduct during the synthesis of Lutetium tribromide. This typically occurs during reactions involving lutetium metal, ruthenium powder, and Lutetium tribromide within a sealed tantalum container []. LuOBr crystallizes in the tetragonal PbFCl structure type, also known as the matlockite structure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(dimethylamino)-2-[3-(dimethylamino)propyl]-2-naphthalen-1-ylpentanoate](/img/structure/B84685.png)